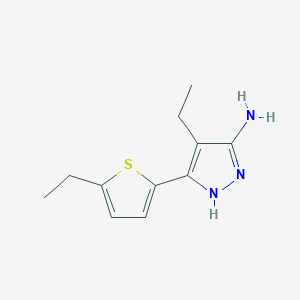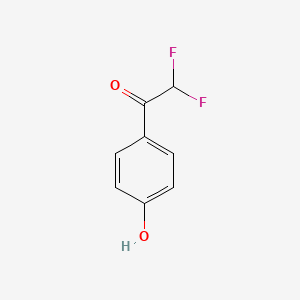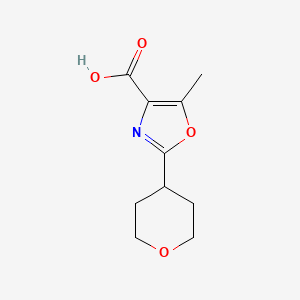![molecular formula C9H16ClN3O2S B13563020 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride is a chemical compound that features a pyrrole ring and a piperazine ring linked by a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with piperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride
- 1-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazide
- 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine
Uniqueness
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and a piperazine ring linked by a sulfonyl group makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H16ClN3O2S |
|---|---|
Molekulargewicht |
265.76 g/mol |
IUPAC-Name |
1-(1-methylpyrrol-3-yl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H15N3O2S.ClH/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12;/h2,5,8,10H,3-4,6-7H2,1H3;1H |
InChI-Schlüssel |
NFRVSJKVKOUHCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1)S(=O)(=O)N2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
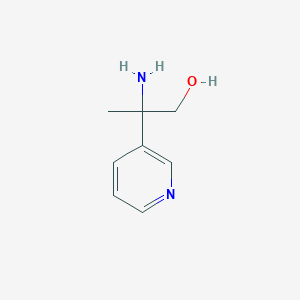

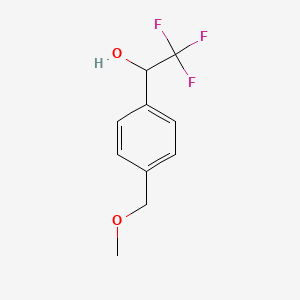
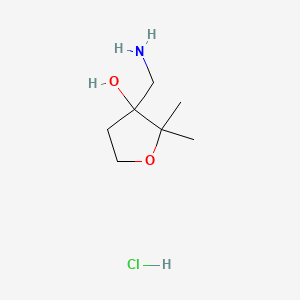
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
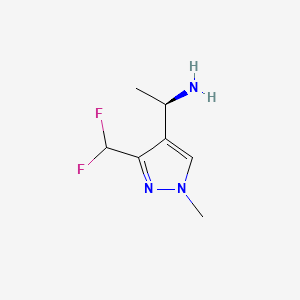
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
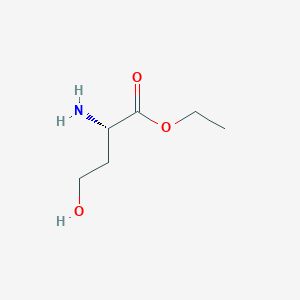

![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
